molecular formula C11H7F3N2O2 B6292173 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 75815-75-7

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B6292173
CAS No.: 75815-75-7
M. Wt: 256.18 g/mol
InChI Key: AORQKCIUEFXFHS-UHFFFAOYSA-N
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Description

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group.

Biochemical Analysis

Biochemical Properties

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with phosphatidylinositol-3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival The compound acts as an inhibitor of PI3K, thereby affecting the downstream signaling pathways

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the activation of the Akt pathway, which is crucial for cell survival and proliferation. Additionally, the compound may interact with other biomolecules, such as transcription factors and co-activators, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may have different biochemical properties and effects on cellular function. The compound also interacts with cofactors such as NADPH and FAD, which are essential for its metabolic conversion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular metabolism and signaling . It may also be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals . This localization is essential for its ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts under specific conditions to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-2-1-3-9(4-8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORQKCIUEFXFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189537
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75815-75-7
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75815-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 500 ml. Erlenmeyer flask, fitted with a thermometer and a magnetic stirrer, containing a solution of 8.3 g. (0.0346 M.) of 1-(m-trifluoromethylphenyl)pyrazole-4-carboxaldehyde in 300 ml. of acetone is slowly added 20.0 ml. of Jones reagent (prepared by dissolving 26.7 g. of chromium trioxide in 23.0 ml. of concentrated sulfuric acid and then diluting to 100 ml. with water), the addition of the Jones reagent being effected while the solution is cooled by an ice water bath. Upon completion of the addition of the Jones reagent, the reaction mixture is stirred, under cooling, for 15 minutes and then for an additional 20 minutes at room temperature, after which time it is quenched with a large volume of water and allowed to stand at room temperature for about 3 hours. The resultant precipitated solids are then filtered and washed successively with water and petroleum ether. The solvent is then removed under vacuum to yield 1-(m-trifluoromethylphenyl)pyrazole-4-carboxylic acid, m.p. 145°-148° C. (Yield: 89%).
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